molecular formula C10H2F16O4 B14328237 1,1'-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) CAS No. 106813-72-3

1,1'-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol)

Cat. No.: B14328237
CAS No.: 106813-72-3
M. Wt: 490.09 g/mol
InChI Key: IJRVUXNZPMOWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is a highly fluorinated organic peroxide. This compound is characterized by its unique structure, which includes two peroxy groups and multiple fluorine atoms. The presence of these fluorine atoms imparts significant chemical stability and resistance to degradation, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) typically involves the reaction of 2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol with a suitable peroxide source. Commonly used peroxide sources include hydrogen peroxide or organic peroxides such as tert-butyl hydroperoxide. The reaction is usually carried out under controlled conditions, including low temperatures and inert atmospheres, to prevent decomposition of the peroxide groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).

Chemical Reactions Analysis

Types of Reactions

1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent due to the presence of peroxide groups.

    Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of higher oxidation state products.

    Reduction: Formation of 1,1’-Bis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol).

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) involves the generation of reactive oxygen species (ROS) through the decomposition of peroxide groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The fluorine atoms in the compound enhance its stability and resistance to metabolic degradation, prolonging its activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated alcohol used in similar applications.

    1,1,2,2,3,3,4,4-Octafluorocyclopentane: Another fluorinated compound with different functional groups.

Uniqueness

1,1’-Peroxybis(2,2,3,3,4,4,5,5-octafluorocyclopentan-1-ol) is unique due to its dual peroxide groups and extensive fluorination, which confer exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and oxidative capabilities.

Properties

CAS No.

106813-72-3

Molecular Formula

C10H2F16O4

Molecular Weight

490.09 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-1-(2,2,3,3,4,4,5,5-octafluoro-1-hydroxycyclopentyl)peroxycyclopentan-1-ol

InChI

InChI=1S/C10H2F16O4/c11-1(12)2(13,14)6(21,22)9(27,5(1,19)20)29-30-10(28)7(23,24)3(15,16)4(17,18)8(10,25)26/h27-28H

InChI Key

IJRVUXNZPMOWRV-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(O)OOC2(C(C(C(C2(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.